methyl 2-(3-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate
Description
Chemical Identity and Structural Characterization of Methyl 2-(3-Chlorobenzamido)-4,5-Dimethylthiophene-3-Carboxylate
Systematic IUPAC Nomenclature and Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which accurately describes the structural arrangement of functional groups and substituents. The compound is also known by several alternative systematic names that reflect different approaches to nomenclature conventions. These include methyl 2-{[(3-chlorophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate and methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate.
The extensive list of synonyms reflects the compound's registration in multiple chemical databases and commercial suppliers. Additional synonyms include methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate, demonstrating the various acceptable ways to express the positional relationships of the substituents on the thiophene ring system. Commercial database identifiers such as CBMicro046189, Oprea1576438, BBL029339, STK428556, AKOS001660325, VS-09192, BIM-0046242.P001, CS-0323126, AK-968/12166428, SR-01000463594, and F2590-1544 are commonly used in chemical procurement and research applications.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C15H14ClNO3S, indicating the presence of fifteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom. This composition reflects the complex architecture of the molecule, incorporating both aromatic and aliphatic carbon frameworks.
The molecular weight of the compound is reported as 323.8 grams per mole according to PubChem computational data, with slight variations in reported values depending on the computational method employed. Alternative sources report the molecular weight as 323.79 grams per mole, demonstrating consistency across different databases. The relatively high molecular weight reflects the presence of multiple functional groups and the chlorine substituent, which contributes significantly to the overall mass.
The elemental composition can be analyzed to understand the distribution of atomic mass contributions. Carbon represents the largest mass fraction due to the aromatic ring systems and alkyl substituents, followed by chlorine, which despite being present as a single atom, contributes substantially to the molecular weight due to its relatively high atomic mass.
Crystallographic Data and Three-Dimensional Conformational Studies
While specific crystallographic data for this compound is not extensively documented in the available search results, the structural framework can be understood through comparison with related thiophene carboxylate derivatives. The compound's three-dimensional structure is influenced by the conjugation between the thiophene ring system and the benzamide moiety, which affects the overall molecular geometry and conformational preferences.
The PubChem database provides computed three-dimensional conformational data, indicating that multiple conformers are possible for this molecule due to rotational freedom around the amide bond and the ester linkage. The thiophene ring system adopts a planar geometry characteristic of aromatic heterocycles, while the positioning of the methyl substituents at the 4 and 5 positions influences the steric environment around the ring.
Conformational analysis suggests that the molecule can adopt different spatial arrangements depending on the relative orientations of the benzamide and thiophene portions. The presence of the chlorine substituent at the meta position of the benzene ring introduces additional steric considerations that influence the preferred conformational states. These conformational variations have implications for molecular recognition, crystallization behavior, and potential biological activity.
Spectroscopic Characterization
Infrared Vibrational Signatures
The infrared spectroscopic profile of this compound would be expected to exhibit characteristic absorption bands corresponding to its various functional groups, although specific infrared data is not provided in the available search results. The ester carbonyl group would typically appear in the region of 1735-1750 wavenumbers, while the amide carbonyl would be observed at slightly lower frequencies, typically around 1650-1680 wavenumbers due to resonance stabilization.
The aromatic carbon-hydrogen stretching vibrations would be expected in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches would appear below 3000 wavenumbers. The thiophene ring system would contribute characteristic fingerprint region absorptions that are diagnostic for this heterocyclic system. The presence of the chlorine substituent would influence the aromatic vibrational modes, particularly those involving the substituted benzene ring.
Nuclear Magnetic Resonance Spectral Assignments
Nuclear magnetic resonance spectroscopic data for this compound is not explicitly provided in the available search results. However, the expected proton nuclear magnetic resonance spectrum would display signals characteristic of the various proton environments within the molecule. The aromatic protons of the chlorinated benzene ring would appear in the downfield region, typically between 7.0 and 8.0 parts per million.
The thiophene ring proton, if present, would also appear in the aromatic region, while the methyl substituents on the thiophene ring would generate singlet signals in the aliphatic region, typically around 2.0-2.5 parts per million. The methyl ester group would contribute a characteristic singlet around 3.7-4.0 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy would provide additional structural confirmation through the observation of carbonyl carbons, aromatic carbons, and aliphatic carbons at their respective chemical shifts.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound would be expected to show a molecular ion peak at mass-to-charge ratio 323/325 due to the chlorine isotope pattern, although specific fragmentation data is not provided in the available search results. The presence of chlorine would result in a characteristic isotope pattern with peaks separated by two mass units reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes.
Fragmentation patterns would likely involve loss of the methyl ester group (loss of 31 mass units), cleavage of the amide bond, and fragmentation of the aromatic ring systems. The thiophene ring system would contribute characteristic fragment ions that are diagnostic for this heterocyclic framework. The chlorinated benzene portion would generate fragments typical of halogenated aromatic compounds, including the loss of chlorine and subsequent rearrangement products.
Properties
IUPAC Name |
methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-8-9(2)21-14(12(8)15(19)20-3)17-13(18)10-5-4-6-11(16)7-10/h4-7H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGVROFJIVIQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition Reaction Mechanism
The reaction utilizes 3-mercapto-2-butanone and methyl 3-methoxyacrylate in the presence of potassium tert-butoxide as a base catalyst. The α-mercapto ketone undergoes nucleophilic attack on the acrylate, forming a tetrahydrothiophene intermediate. This step is conducted under anhydrous conditions at temperatures between 0°C and 50°C, with yields ranging from 65% to 85% depending on the substituents.
Aromatization to Thiophene
The tetrahydrothiophene intermediate is subsequently aromatized using hydrochloric acid or acetic acid , eliminating water and methanol to yield the aromatic thiophene ring. This step is critical for achieving the planar structure necessary for further functionalization.
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cycloaddition | KOtBu, 0–50°C | 65–85 |
| Aromatization | HCl/AcOH, reflux | 90–95 |
Acylation with 3-Chlorobenzoyl Chloride
The final step involves coupling the 2-amino-thiophene intermediate with 3-chlorobenzoyl chloride to form the target amide. This reaction is typically conducted in dichloromethane or tetrahydrofuran with triethylamine as a base to scavenge HCl.
Reaction Optimization
Key parameters include:
-
Temperature : 0–25°C to minimize side reactions.
-
Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion.
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Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation, achieving yields >90%.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents decomposition |
| Acyl Chloride Excess | 1.2 eq. | Maximizes conversion |
| Catalyst | 0.1 eq. DMAP | Reduces reaction time |
Alternative Pathways and Comparative Analysis
One-Pot Cycloaddition-Acylation
Recent advances explore tandem cycloaddition and acylation in a single reactor. For instance, in situ generation of the amino-thiophene intermediate using trimethylsilyl chloride as a desiccant allows direct acylation without isolation. This method reduces purification steps but requires precise control of reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(3-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
methyl 2-(3-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of methyl 2-(3-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The thiophene ring and the 3-chlorophenyl group play crucial roles in binding to the target sites, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamido Group
Methyl 2-(3-Bromobenzamido)-4,5-Dimethylthiophene-3-Carboxylate
- CAS : 353781-69-8
- Molecular Weight : 366.99 g/mol
- Key Difference : Bromine replaces chlorine at the benzamido group’s meta position.
- The InChIKey (MWRBBNDLMWKYOF-UHFFFAOYSA-N) highlights structural similarity but distinct electronic properties due to bromine’s polarizability ().
Ethyl 2-(2,5-Dichlorobenzamido)-4,5-Dimethylthiophene-3-Carboxylate
- CAS : 353470-44-7
- Molecular Formula: C₁₆H₁₅Cl₂NO₃S
- Key Difference : Two chlorine atoms (2,5-dichloro substitution) and an ethyl ester.
- The ethyl ester increases lipophilicity compared to the methyl ester in the target compound, influencing bioavailability ().
Variations in the Amido Group
Methyl 2-(2-Chloroacetamido)-4,5-Dimethylthiophene-3-Carboxylate
- CAS : 448199-06-2
- Molecular Weight : 261.72 g/mol
- Key Difference : A 2-chloroacetyl group replaces the benzamido moiety.
- However, the lack of aromaticity may limit π-π stacking interactions in biological systems ().
Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates
- Synthesis: Derived via Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes ().
- Key Difference: Cyanoacrylamido substituents introduce strong electron-withdrawing effects and conjugated double bonds.
- Bioactivity: Compounds with phenolic substitutions (e.g., 4-hydroxyphenyl) exhibit enhanced antioxidant (70–83% inhibition in lipid peroxidation) and anti-inflammatory activities (70.2–83.1% edema inhibition), surpassing the target compound’s likely profile ().
Ester Group Modifications
Ethyl vs. Methyl Esters
Bioactivity
- free radical scavenging) ().
- Thermal Stability: High melting points (e.g., 298–300°C for cyano derivatives) indicate strong intermolecular forces, a trait likely shared by the target compound ().
Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Key Substituent | Lipophilicity (Predicted) |
|---|---|---|---|
| Target Compound | 323.79 | 3-Chlorobenzamido | Moderate |
| 3-Bromo Analog | 366.99 | 3-Bromobenzamido | High |
| 2,5-Dichloro Analog | 372.27 | 2,5-Dichlorobenzamido | High |
| Cyanoacrylamido Derivative (Phenolic) | ~369 | 4-Hydroxyphenyl | Low (due to -OH) |
Biological Activity
Methyl 2-(3-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12ClN O2S
- Molecular Weight : 283.75 g/mol
- CAS Number : 896615-32-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that the compound may exhibit:
- Inhibition of Tyrosinase Activity : Tyrosinase is a key enzyme in melanin biosynthesis. Inhibition of this enzyme can lead to reduced melanin production, making the compound a candidate for treating hyperpigmentation disorders .
- Antioxidant Properties : The compound has shown potential antioxidant activity, which can protect cells from oxidative stress and damage. This property is significant for therapeutic applications in diseases associated with oxidative damage .
Tyrosinase Inhibition
A study evaluated the tyrosinase inhibitory effects of various analogs, including this compound. The results demonstrated that this compound exhibited significant inhibition against mushroom tyrosinase, with an IC50 value indicating it was more effective than traditional inhibitors like kojic acid .
| Compound | IC50 Value (µM) | Comparison to Kojic Acid |
|---|---|---|
| This compound | 1.12 | 22-fold stronger |
| Kojic Acid | 24.09 | - |
Antioxidant Activity
The compound was also tested for its antioxidant efficacy using various assays. Results indicated that it exhibited strong antioxidant properties comparable to established antioxidants, suggesting its potential role in preventing oxidative stress-related diseases .
Case Studies
-
Study on Melanin Production :
A recent investigation into the anti-melanogenic effects of the compound revealed its ability to significantly reduce melanin levels in B16F10 murine melanoma cells. This study highlighted its potential use in cosmetic formulations aimed at skin whitening and hyperpigmentation treatment . -
Cytotoxicity Assessment :
In vitro studies assessing cytotoxicity showed that this compound did not exhibit cytotoxic effects at concentrations up to 20 µM over 48 and 72 hours, indicating a favorable safety profile for further development in therapeutic applications .
Q & A
Q. What are the primary synthetic routes for methyl 2-(3-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the thiophene core via the Gewald reaction , where ethyl cyanoacetate reacts with ketones (e.g., 2-butanone) and sulfur in the presence of a base (e.g., diethylamine) to form ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate .
- Step 2 : Cyanoacetylation of the amino group using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamide moiety .
- Step 3 : Knoevenagel condensation with 3-chlorobenzaldehyde under reflux in toluene with piperidine and acetic acid as catalysts, forming the acrylamido derivative .
- Step 4 : Final purification via recrystallization (e.g., using ethanol) to achieve >90% purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.96–8.01 ppm, ester methyl at δ 1.33–1.37 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at 1660 cm⁻¹ for esters, C≡N at 2212 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M-1]⁻ peak at m/z 369) .
Q. How do researchers assess the purity of intermediates and final products?
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies optimize reaction yields in Knoevenagel condensation?
- Catalyst Selection : Piperidine/acetic acid systems enhance nucleophilicity of the active methylene group .
- Solvent Choice : Toluene minimizes side reactions due to its high boiling point (110°C) and inertness .
- Temperature Control : Reflux conditions (5–6 hours) ensure complete conversion without decomposition .
Q. How do substituents on the benzamido group influence bioactivity?
Substituents like 4-hydroxyphenyl or 4-hydroxy-3-methoxyphenyl enhance antioxidant and anti-inflammatory activities by improving electron-donating capacity and hydrogen bonding with biological targets (Table 1) .
| Substituent | Antioxidant Activity (IC₅₀, μM) | Anti-Inflammatory (% Inhibition) |
|---|---|---|
| 4-Hydroxyphenyl | 12.4 ± 0.8 | 83.1 ± 2.3 |
| 4-Hydroxy-3-methoxyphenyl | 14.1 ± 1.2 | 78.5 ± 3.1 |
| 3-Chlorophenyl | 28.6 ± 2.1 | 70.2 ± 1.9 |
Q. How can crystallography resolve structural ambiguities in thiophene derivatives?
- SHELX Software : Refines X-ray diffraction data to determine bond lengths, angles, and torsional strain (e.g., C-S bond at 1.70 Å, confirming aromaticity) .
- Twinned Data Analysis : SHELXL handles high-resolution or twinned macromolecular data for accurate electron density maps .
Q. What experimental approaches reconcile discrepancies between in vitro and in vivo bioactivity data?
- Lipid Peroxidation Assays : Use rat brain homogenates to simulate in vivo oxidative stress .
- Carrageenan-Induced Edema Model : Validates anti-inflammatory activity by measuring paw edema reduction over 6 hours (e.g., 70–83% inhibition vs. diclofenac’s 85%) .
Q. How do computational methods aid in mechanistic studies of this compound?
- Docking Simulations : Predict interactions with cyclooxygenase-2 (COX-2) or NADPH oxidase using AutoDock Vina .
- DFT Calculations : Analyze electron distribution in the thiophene ring to explain reactivity trends (e.g., HOMO-LUMO gaps <3 eV) .
Data Contradiction Analysis
Q. Why might antioxidant activity vary across substituents despite similar in vitro models?
- Steric Effects : Bulky groups (e.g., 3,4,5-trimethoxyphenyl) reduce accessibility to radical species .
- Solubility Differences : Polar substituents enhance aqueous solubility, improving assay performance .
Q. How to address inconsistencies in NMR spectral data for structurally similar analogs?
- Variable Temperature NMR : Resolves dynamic effects (e.g., rotational barriers in amide bonds) .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded regions (e.g., aromatic protons at δ 7.0–8.1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
